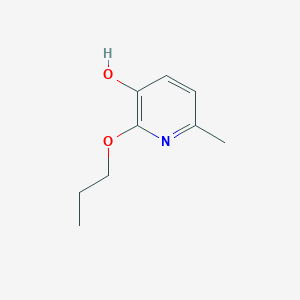

6-Methyl-2-propoxypyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

6-methyl-2-propoxypyridin-3-ol |

InChI |

InChI=1S/C9H13NO2/c1-3-6-12-9-8(11)5-4-7(2)10-9/h4-5,11H,3,6H2,1-2H3 |

InChI Key |

GOQINSMZNWMATM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC(=N1)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 2 Propoxypyridin 3 Ol and Analogues

Strategic Approaches to Pyridine (B92270) Ring Synthesis and Functionalization

The creation of specifically substituted pyridines like 6-Methyl-2-propoxypyridin-3-ol necessitates a toolbox of reliable chemical reactions. These strategies range from direct substitution on a pre-formed pyridine ring to the construction of the ring itself from acyclic precursors.

Nucleophilic Substitution Reactions in Pyridine Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, enabling the introduction of various functional groups. In the context of synthesizing 2-alkoxypyridines, a common strategy involves the displacement of a leaving group, typically a halogen, at the C-2 position of the pyridine ring with an alkoxide nucleophile.

The pyridine ring's electron-deficient nature, a consequence of the electronegative nitrogen atom, facilitates nucleophilic attack, particularly at the C-2 and C-4 positions. stackexchange.comquora.com This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the nitrogen atom, leading to a more stable intermediate compared to attack at the C-3 position. stackexchange.comquora.comquimicaorganica.org For the synthesis of 2-propoxypyridines, sodium or potassium propoxide would be the nucleophile of choice, reacting with a 2-halopyridine. The presence of an electron-withdrawing group on the pyridine ring can further enhance the rate of these substitution reactions. ntu.edu.sg However, amination at the C2 or C4 position can proceed smoothly without the need for an electron-withdrawing group. ntu.edu.sg

| Reagent | Position of Substitution | Product |

| Sodamide | 2 | 2-Aminopyridine |

| Potassium Hydroxide | 2 | 2-Hydroxypyridine |

| Organolithium Compounds | 2 | 2-Alkyl/Aryl-pyridine |

A table illustrating common nucleophilic substitution reactions on pyridine. youtube.com

Cross-Coupling Reactions (e.g., Palladium-Mediated Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds, including pyridines. nih.govnih.gov These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key palladium-catalyzed reactions applicable to pyridine synthesis include:

Suzuki-Miyaura Coupling: This reaction pairs a pyridyl halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. uni-rostock.de

Buchwald-Hartwig Amination: This method is used to form C-N bonds, coupling a pyridyl halide with an amine.

Sonogashira Coupling: This reaction couples a pyridyl halide with a terminal alkyne to create a C-C bond. uni-rostock.de

The functionalization of pyridine N-oxides via palladium-catalyzed C-H activation has also emerged as a powerful tool. nih.govrsc.orgacs.org This approach allows for direct coupling at the C-2 position of the pyridine ring with various partners, including non-activated alkyl bromides. acs.org The use of a silver salt additive is often crucial for the successful transmetalation of the pyridyl group to the palladium intermediate. nih.gov

Alkylation Strategies for Pyridin-3-ols

The alkylation of pyridin-3-ols can be a complex process due to the presence of two nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen of the pyridine ring. The regioselectivity of the alkylation (O-alkylation vs. N-alkylation) is influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base.

For the synthesis of a 2-propoxy derivative, O-alkylation is the desired pathway. This is typically achieved by first deprotonating the hydroxyl group with a suitable base to form the more nucleophilic pyridinolate anion. Subsequent reaction with a propyl halide (e.g., propyl bromide or iodide) would then introduce the propoxy group. The choice of base and reaction conditions is critical to favor O-alkylation over N-alkylation. In some cases, N-alkylation can occur, and the resulting pyridinium (B92312) salt may undergo rearrangement. nih.gov The Thorpe-Ingold effect, induced by gem-methylation, can also influence the alkylation activity. researchgate.net

Enamine Cyclization and Related Ring-Forming Reactions

Enamine cyclization represents a powerful strategy for the de novo synthesis of the pyridine ring. mdpi.comresearchgate.net This approach involves the reaction of an enamine, or a related intermediate, with another component to construct the heterocyclic core. A classic example is the Hantzsch pyridine synthesis, which, in its modified forms, can be used to produce a wide array of substituted pyridines. mdpi.com

A general approach involves the condensation of a β-enamine carbonyl compound with a C1 unit, such as formaldehyde (B43269) generated from the decomposition of rongalite. mdpi.com The reaction proceeds through a Michael addition, followed by cyclization and elimination of ammonia (B1221849) to form a dihydropyridine (B1217469) intermediate, which is then oxidized to the pyridine. mdpi.com The use of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is also common for generating enamine intermediates from active methyl or methylene (B1212753) groups, which can then be used in pyridine ring synthesis. researchgate.net

Mannich-Type Reactions in Pyridine Derivative Synthesis

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orglingayasvidyapeeth.edu.in This reaction is a valuable tool for the aminomethylation of various substrates, including electron-rich aromatic compounds.

In pyridine chemistry, the Mannich reaction can be employed to introduce aminomethyl groups onto the pyridine ring, particularly when the ring is activated by an electron-donating group such as a hydroxyl group. acs.orgacs.orgnih.gov For instance, 3-hydroxypyridine (B118123) can be aminomethylated at the C-2 and C-6 positions. acs.org The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which then attacks the electron-rich pyridine ring. wikipedia.org These reactions are pivotal in creating precursors for more complex pyridine derivatives. lingayasvidyapeeth.edu.in

Precursors and Intermediate Compounds in the Synthesis of this compound and Related Analogues

The synthesis of this compound relies on the availability of suitable precursors and the formation of key intermediates. A plausible synthetic route could start from a commercially available or readily synthesized substituted pyridine.

One potential precursor is 2,6-lutidine (2,6-dimethylpyridine). google.com A synthetic pathway could involve the oxidation of one of the methyl groups to a hydroxymethyl group, followed by further transformations. Another approach could involve starting with a furan (B31954) derivative, such as 2-methylfuran. google.com This can be acylated, for example with propionic anhydride, to yield a 2-acylfuran. Subsequent ring expansion of the furan ring in the presence of ammonia and a catalyst can lead to the formation of the desired 6-methyl-2-alkyl-3-hydroxypyridine. google.com

The following table outlines potential precursors and intermediates:

| Compound | Role |

| 2,6-Lutidine | Starting material |

| 2-Methylfuran | Starting material |

| 2-Propionyl-5-methylfuran | Intermediate |

| 6-Methyl-2-ethyl-3-hydroxypyridine | Analogue and potential intermediate |

| 3-Hydroxypyridine | Precursor for functionalization |

A table of potential precursors and intermediates for the synthesis of this compound.

Reaction Condition Optimization and Yield Enhancement in Target Compound Synthesis

The synthesis of substituted pyridinols, including this compound, often requires meticulous optimization of reaction conditions to achieve satisfactory yields and purity. The introduction of the propoxy group at the 2-position and the hydroxyl group at the 3-position of the 6-methylpyridine core involves a series of transformations where temperature, choice of base, catalyst, and solvent play critical roles.

Research into the synthesis of related substituted pyridines and other heterocyclic systems demonstrates that a systematic approach to optimization is crucial. For instance, in reactions involving the conversion of pyridin-2-ones to 2-alkoxypyridines, the choice of the alkylating agent and the base is paramount. The conversion typically proceeds via an intermediate 2-chloropyridine (B119429), which is then subjected to nucleophilic substitution with the corresponding alkoxide. mdpi.com The formation of the 2-chloropyridine intermediate itself, often achieved using reagents like phosphorus oxychloride (POCl₃), requires careful temperature control to prevent side reactions. mdpi.com

The subsequent alkoxylation step, reacting the 2-chloropyridine with sodium propoxide (prepared from propanol (B110389) and a strong base like sodium hydride), is sensitive to several factors. The temperature must be controlled to ensure complete reaction without promoting decomposition or undesired side-products. The choice of base is also critical; studies on analogous reactions have shown that strong, non-nucleophilic bases often provide the highest yields. researchgate.net For example, when sodium hydride (NaH) is used, it can lead to nearly quantitative yields in some amidation reactions by ensuring the complete formation of the nucleophile. researchgate.net

A hypothetical optimization study for the propoxylation of an intermediate like 2-chloro-6-methylpyridin-3-ol (B31160) might involve screening various bases and temperatures, as illustrated in the table below.

Table 1: Optimization of Reaction Conditions for Propoxide Substitution

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 12 | 45 |

| 2 | Na₂CO₃ | DMF | 80 | 12 | 40 |

| 3 | NaH | THF | 65 | 6 | 85 |

| 4 | NaOtBu | THF | 65 | 6 | 82 |

| 5 | NaH | DMF | 65 | 4 | 92 |

This table is illustrative and based on general principles of reaction optimization.

The data illustrates that a stronger base like sodium hydride in an appropriate solvent such as dimethylformamide (DMF) at a moderately elevated temperature can significantly enhance the reaction yield. researchgate.netresearchgate.net Performing the reaction without a suitable base or at suboptimal temperatures often results in low conversion rates. researchgate.net The final step, which could be the deprotection of a protected hydroxyl group at the 3-position, would similarly require optimization to ensure high yield without affecting the newly installed propoxy group.

Scalability and Efficiency Considerations in Synthetic Pathways

A critical aspect of scalability is process safety. Reactions that use highly reactive or hazardous reagents, such as strong bases or organometallics, require rigorous safety assessments and engineering controls for large-scale operations. nih.gov One strategy to mitigate such risks is the adoption of flow chemistry. nih.gov In a flow process, small amounts of reactants are continuously mixed and reacted in a tube or coil reactor. This method offers superior temperature control, reduces the volume of hazardous material present at any given time, and can lead to higher consistency and yields compared to batch processing. nih.gov For instance, a hazardous diazotization or nitration step could be rendered safer and more controllable in a flow system. nih.gov

The efficiency of a large-scale synthesis is also measured by its atom economy and the environmental impact of the process. The choice of solvents, reagents, and purification methods is critical. Ideally, the process should use minimal amounts of non-recyclable solvents and avoid toxic heavy metal catalysts. Chromatographic purification, common in the lab, is often impractical and costly at scale. semanticscholar.org Therefore, the synthetic route must be designed to yield a product that can be purified through crystallization or distillation. google.com

The table below outlines key considerations when evaluating a synthetic pathway for scalability.

| Solvent Use | Often high volumes, various types | Minimized volume, recyclable solvents | Reduces cost and environmental impact. |

Ultimately, a scalable and efficient synthesis for this compound would likely involve a convergent route using cost-effective starting materials, with key transformations optimized for safety and yield, potentially utilizing modern manufacturing technologies like flow chemistry to ensure a safe, reliable, and economical process.

Advanced Computational and Theoretical Investigations of 6 Methyl 2 Propoxypyridin 3 Ol

Quantum Chemical Calculations

Density Functional Theory (DFT) has become a dominant method in computational chemistry for studying the electronic structure of molecules. scielo.org.bo It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. In the context of substituted pyridines, DFT is used to calculate various molecular properties that dictate reactivity and intermolecular interactions. nih.gov

Research on related compounds, such as 2-bromo-3-hydroxy-6-methylpyridine, utilizes DFT methods like B3LYP to optimize molecular geometry and determine electronic properties. jocpr.com For instance, such calculations reveal the distribution of electron density and identify the locations of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. jocpr.com The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and optical properties. jocpr.com

DFT calculations can also determine molecular electrostatic potential (MEP) surfaces, which map the electrostatic potential onto the electron density surface. These maps are invaluable for understanding where a molecule is most susceptible to electrophilic or nucleophilic attack. Studies on similar heterocyclic systems use MEPs to explain their reactive nature. jocpr.com

Table 1: Representative DFT-Calculated Electronic Properties for a Structurally Similar Compound (2-bromo-3-hydroxy-6-methylpyridine) Data derived from studies on analogous structures to illustrate typical computational outputs.

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) | Significance |

| Total Energy | -2936.4687 a.u. | Represents the total electronic and nuclear energy at the optimized geometry. jocpr.com |

| HOMO Energy | -0.2312 a.u. | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -0.0617 a.u. | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 0.1695 a.u. | Correlates with chemical stability and reactivity. A larger gap implies higher stability. |

| Dipole Moment | 1.9384 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. jocpr.com |

Source: Journal of Applicable Chemistry, 2014. jocpr.com

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, HF systematically neglects electron correlation, which can be important for accurate predictions. orientjchem.org

To account for electron correlation, post-Hartree-Fock methods are employed. One of the most common is Møller-Plesset (MP) perturbation theory, particularly at the second order (MP2). In studies of related substituted phenols and bicyclic systems, MP2 calculations have been used to determine the relative energies of different conformers and to calculate potential energy surfaces for processes like internal rotation. rsc.orgmdpi.com For example, in a study of 4-methyl-2-nitrophenol, MP2 was used alongside DFT to investigate the rotational barrier of the methyl group, though it sometimes yields different potential curve shapes compared to DFT methods for such systems. mdpi.com

These methods, while more computationally demanding than DFT, can provide a higher level of theory necessary for benchmarking results and studying systems where electron correlation effects are particularly significant. rsc.org

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a significantly higher computational cost.

Commonly used basis sets in studies of heterocyclic and aromatic compounds include Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p) and correlation-consistent basis sets such as cc-pVTZ or aug-cc-pVTZ. jocpr.comorientjchem.orgrsc.org The inclusion of polarization functions (e.g., 'd' and 'p') and diffuse functions (e.g., '+') is often essential for accurately describing systems with lone pairs, pi-systems, and potential for hydrogen bonding, all of which are relevant to 6-Methyl-2-propoxypyridin-3-ol. mdpi.com

The selection of a specific DFT functional (e.g., B3LYP, B3PW91) or post-HF method (e.g., MP2) combined with an appropriate basis set constitutes the computational parameterization or "level of theory." rsc.orgmdpi.com The choice is a trade-off between desired accuracy and available computational resources, and validation against experimental data, where possible, is a crucial step in the research process. scielo.org.bo

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations excel at describing the electronic details of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of larger systems and explore conformational landscapes over time.

Molecular Mechanics (MM) methods, also known as force field methods, treat molecules as a collection of atoms held together by springs. The energy of the system is calculated using a classical mechanical potential energy function that includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

This classical approach is computationally much faster than quantum mechanics, allowing for the simulation of large systems (e.g., a solute in a solvent box) over long timescales (nanoseconds to microseconds). youtube.com Force fields are parameterized based on experimental data and high-level quantum calculations. While MM cannot describe bond-breaking or bond-forming events, it is highly effective for studying conformational changes, molecular motion, and intermolecular interactions.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a powerful solution for modeling chemical processes in complex environments, such as an enzyme active site or a molecule in solution. nih.govwikipedia.org This approach partitions the system into two regions: a small, chemically active core treated with high-accuracy QM methods, and the larger surrounding environment described by computationally efficient MM force fields. nih.govuiuc.edu

The total energy in an additive QM/MM scheme is calculated as: E_total = E_QM(core) + E_MM(environment) + E_QM/MM(interaction) nih.gov

The crucial term, E_QM/MM, describes the interaction between the quantum and classical regions. This interaction can be handled at different levels of theory:

Mechanical Embedding: The QM/MM interaction is limited to steric (van der Waals) terms. This is the simplest approach but neglects the electrostatic influence of the environment on the QM region's electronic structure. wikipedia.org

Electronic Embedding: This more sophisticated scheme includes the electrostatic interactions between the MM partial charges and the electrons and nuclei of the QM region. wikipedia.orguiuc.edu The QM calculation is thus polarized by the electrostatic field of the MM environment, leading to a more realistic description of the system. wikipedia.org

For a molecule like this compound, a QM/MM simulation could be used to study its behavior in an aqueous solution. The pyridinol itself would be the QM region, allowing for an accurate description of its electronic structure and hydrogen bonding capabilities, while the surrounding water molecules would be treated with an MM force field. This approach captures both the detailed quantum nature of the solute and the dynamic effects of the solvent environment. letifmones.com

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties and reactivity of a molecule can be extensively studied using computational chemistry, often employing Density Functional Theory (DFT). These studies provide insights into the molecule's stability, reactivity, and potential behavior in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals crucial for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For novel compounds, calculating the HOMO-LUMO gap is a fundamental step in characterizing their kinetic stability and electrical transport properties. researchgate.netnih.govresearchgate.net

Hypothetical Data Table for this compound (Illustrative) This table is for illustrative purposes only, as no specific data for the compound was found.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

These global reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity. researchgate.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is approximated as the average of the HOMO and LUMO energies: μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO gap: η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Hypothetical Reactivity Descriptors for this compound (Illustrative) This table is for illustrative purposes only, as no specific data for the compound was found.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -μ | Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value |

These indices further quantify the electrophilic and nucleophilic character of a molecule. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an optimal number of electrons from the environment. It is defined as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile.

Nucleophilicity Index (N): A measure of the nucleophilic character of a species. While various scales exist, it is often referenced against a standard. researchgate.net

These parameters are invaluable for predicting how a molecule will behave in polar reactions. researchgate.net

Hypothetical Reactivity Indices for this compound (Illustrative) This table is for illustrative purposes only, as no specific data for the compound was found.

| Index | Formula | Value (eV) |

|---|---|---|

| Electrophilicity (ω) | μ² / (2η) | Value |

In Silico Approaches for Predicting Molecular Interactions

In silico methods use computational simulations to predict how a molecule might interact with biological targets, such as proteins or nucleic acids. nih.gov These approaches are central to modern drug discovery and materials science.

For a compound like this compound, in silico studies would typically involve:

Molecular Docking: Simulating the binding of the compound into the active site of a target protein. This helps to predict the binding affinity and preferred orientation of the molecule, providing insights into its potential biological activity.

Molecular Dynamics (MD) Simulations: Simulating the movement of the molecule and its target over time. This provides a more dynamic picture of the interaction, including the stability of the complex and the role of solvent molecules.

Quantitative Structure-Activity Relationship (QSAR): Developing statistical models that correlate the chemical structure of a series of compounds with their biological activity. If other similar pyridinol derivatives had known activities, a QSAR model could predict the activity of this compound.

These computational techniques allow researchers to screen virtual libraries of compounds, prioritize candidates for synthesis and experimental testing, and gain a deeper understanding of molecular recognition processes. nih.gov

Structure Activity Relationship Sar Studies of 6 Methyl 2 Propoxypyridin 3 Ol Derivatives

Methodologies for SAR Elucidation

The elucidation of SAR for 6-Methyl-2-propoxypyridin-3-ol derivatives employs a combination of synthetic, biological, and computational methodologies.

Synthetic Approaches: The foundation of any SAR study is the synthesis of a library of analogue compounds. researchgate.net Classical organic synthesis methods are used to introduce diverse substituents at specific positions of the this compound scaffold. nih.gov This allows for a systematic evaluation of how changes in sterics, electronics, and lipophilicity impact biological activity. Advanced techniques, such as transition-metal-catalyzed cross-coupling reactions, facilitate the creation of a wide array of derivatives for comprehensive screening.

Biological and Biochemical Assays: Once synthesized, the derivatives undergo a battery of in vitro and in vivo assays to determine their biological or biochemical activity. These assays are crucial for quantifying the effects of structural modifications.

Enzyme Inhibition Assays: For derivatives designed as enzyme inhibitors, assays are conducted to measure their potency, often expressed as the half-maximal inhibitory concentration (IC50). nih.gov For instance, in the development of kinase inhibitors, the inhibitory activity against the target kinase (e.g., ATM kinase) is a primary endpoint.

Cell-Based Assays: The antiproliferative activity of compounds against various cancer cell lines is a common evaluation method. mdpi.com Cellular assays also help determine a compound's ability to permeate cell membranes and exert its effect in a more complex biological environment.

Antimicrobial Assays: For compounds developed as antibiotics, their minimum inhibitory concentrations (MICs) are determined against relevant bacterial or fungal strains.

Computational Tools: In silico methods are increasingly integral to modern SAR studies.

Molecular Modeling and Docking: These techniques predict how a molecule binds to the active site of a biological target, such as a protein or enzyme. nih.govchemrevlett.com This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. pharmacologymentor.comnih.gov

ADME Prediction: Software tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. chemrevlett.com

Impact of Substituent Modifications on Biological or Biochemical Activity

The biological activity of derivatives based on the 6-alkoxypyridin-3-ol scaffold can be significantly altered by modifying substituents at various positions on the pyridine (B92270) ring and its appended groups.

Modifications on the Pyridine Ring:

C6-Position: The substituent at the C6-position of the pyridine ring is critical. In studies on sorafenib (B1663141) hybrids, replacing the central aminophenol substructure with a 2,4,5-trimethylpyridin-3-ol moiety demonstrated that this core is a viable pharmacophore for anticancer activity. nih.gov The nature of the group at C6 can influence anti-inflammatory and anti-angiogenic activities. For example, in a series of 6-amino-2,4,5-trimethylpyridin-3-ols, the side chain tethered to the C6-amino group was found to be crucial for anti-inflammatory effects. researchgate.net

C2-Position: The alkoxy group at the C2-position, such as the propoxy group in the parent compound, plays a significant role in modulating activity. In analogues of the tuberculosis drug bedaquiline (B32110), which feature a 6-propoxypyridin moiety, modifications to substituents on the pyridine ring were explored to reduce lipophilicity while maintaining potent inhibitory activity against M. tb. chemrevlett.com

Electron-donating vs. Electron-withdrawing Groups: The introduction of electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) at different positions can drastically alter the electronic properties of the pyridine ring, affecting its interaction with biological targets. rsc.org For example, in a series of sorafenib hybrids, introducing electron-withdrawing groups like F, Br, NO2, and CF3 on the urea-side phenyl ring maintained inhibitory activity. nih.gov

Modifications of Appended Groups: In many drug candidates, the pyridinol moiety is part of a larger molecular structure. Modifications to other parts of the molecule also contribute significantly to the SAR.

In a series of ATM kinase inhibitors, a 6-[3-(dimethylamino)propoxy]pyridin-3-yl group was identified as a key component. nih.gov The SAR studies revealed that:

A three-carbon chain linker between the pyridine oxygen and the basic amine was optimal for potency. nih.gov

Replacing a nitrogen in an appended chain with an oxygen atom increased permeability with minimal impact on potency. nih.gov

The presence or absence of a fluorine substituent on an adjacent quinolinone core influenced ATM potency, possibly by affecting the preferred dihedral angle of the biaryl bond connecting the two heterocyclic systems. nih.gov

The following table summarizes the impact of selected substituent modifications on the biological activity of related pyridine derivatives.

| Parent Scaffold | Modification | Position | Observed Effect on Activity | Reference |

| Imidazo[5,4-c]quinolin-2-one | 6-[3-(Dimethylamino)propoxy]pyridin-3-yl | Linker | 3-carbon chain optimal for ATM potency | nih.gov |

| Imidazo[5,4-c]quinolin-2-one | Replacement of N with O | Side Chain | Increased permeability, maintained potency | nih.gov |

| Imidazo[5,4-c]quinolin-2-one | Removal of 7-fluoro | Quinolinone Core | Increased ATM potency | nih.gov |

| Pyridin-3-ol hybrid | Electron-withdrawing group (e.g., CF3) | Phenylurea moiety | Maintained inhibitory activity | nih.gov |

| Pyridin-3-ol hybrid | Removal of phenylurea moiety | - | Loss of inhibitory activity | nih.gov |

This table is interactive. Click on the headers to sort the data.

Conformational Analysis and Stereochemical Influences on SAR

Conformational analysis is the study of the three-dimensional shapes of molecules and how they can change through rotation around single bonds. psgcas.ac.iniitk.ac.in The specific conformation adopted by a this compound derivative can be critical for its ability to bind to a biological target.

The analysis of reactivity and energy changes associated with different geometries (conformers) is a key part of SAR. psgcas.ac.in For molecules containing biaryl linkages, such as a pyridinyl group connected to another aromatic ring, the dihedral angle between the two rings is a crucial conformational feature. For instance, in ATM kinase inhibitors, a nonplanar conformation with a dihedral angle of approximately 35° was predicted by quantum mechanics calculations and supported by the observed SAR. nih.gov This specific twisted conformation was proposed to allow for a favorable π-interaction between a ring hydrogen and a tyrosine residue in the protein's binding site. nih.gov

Stereochemistry, which deals with the spatial arrangement of atoms, is also a vital consideration. iitk.ac.inpdvpmtasgaon.edu.in The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers and diastereomers) that may have vastly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer. Although specific studies on the stereochemical influences of this compound were not found, it is a general principle in medicinal chemistry that resolving a racemic mixture and testing individual enantiomers is a critical step in lead optimization. The famous thalidomide (B1683933) case, where one enantiomer was therapeutic and the other was teratogenic, underscores the profound importance of stereochemistry in drug design. iitk.ac.in

Computational SAR and Quantitative Structure-Activity Relationships (QSAR)

Computational approaches are powerful tools for understanding and predicting the activity of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pharmacologymentor.comchemrevlett.com

2D-QSAR: These models correlate biological activity with 2D descriptors like molecular weight, lipophilicity (logP), and topological indices. researchgate.net

3D-QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the three-dimensional properties of molecules. pharmacologymentor.com CoMFA aligns a series of molecules and calculates their steric and electrostatic fields. The resulting model can highlight regions in 3D space where modifications are likely to increase or decrease activity, providing a roadmap for designing more potent compounds. pharmacologymentor.com

QSAR studies on various pyridine derivatives have successfully identified key structural requirements for activity. For example, a QSAR study on imidazo[1,2-a]pyridine (B132010) derivatives identified that charge transfer within the molecule and the hydrophobicity of certain substituents were the controlling factors for activity. nih.gov Similarly, a 3D-QSAR model for 2,4,6-tri-substituted pyridine derivatives as topoisomerase inhibitors was developed using a five-point pharmacophore, which helped in designing new, more potent molecules. nih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of SAR, DFT calculations can be used to determine parameters like electrostatic potentials and orbital energies. These calculations can help rationalize observed SAR trends, for example, by explaining the stability of certain conformations or the reactivity of different parts of a molecule.

The integration of these computational methods allows for the rational design of new derivatives. By building a predictive QSAR model, chemists can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process. researchgate.netchemrevlett.com

Biological and Biochemical Investigations of 6 Methyl 2 Propoxypyridin 3 Ol and Analogues

In Vitro Enzyme Inhibition Studies

Extensive searches of scientific literature and databases did not yield specific data regarding the in vitro enzyme inhibitory activity of 6-Methyl-2-propoxypyridin-3-ol or its close analogues against the enzymes outlined below.

Inhibition of Kinases (e.g., Ataxia Telangiectasia Mutated (ATM) Kinase, Checkpoint Kinase 1 (Chk1))

No research findings detailing the inhibitory effects of this compound on Ataxia Telangiectasia Mutated (ATM) kinase or Checkpoint Kinase 1 (Chk1) were identified. While the broader class of pyridine-containing molecules has been investigated for kinase inhibition, specific data for the requested compound is not publicly available. For instance, the complex imidazo[4,5-c]quinolin-2-one derivative AZD0156, which contains a substituted pyridinyl moiety, is a potent and selective inhibitor of ATM kinase acs.orgnih.gov. However, its structural dissimilarity to this compound means these findings are not directly applicable.

Inhibition of ATP Synthase in Bacterial Pathogens (e.g., Mycobacterium tuberculosis)

There is no available scientific literature describing the evaluation of this compound or its analogues as inhibitors of ATP synthase in Mycobacterium tuberculosis or other bacterial pathogens. Current research on M. tuberculosis ATP synthase inhibitors is largely focused on other chemical classes, such as the diarylquinolines, which include the approved drug bedaquiline (B32110) nih.govnih.govresearchgate.netresearchgate.netnewtbdrugs.orgebi.ac.uk.

Phosphodiesterase (PDE) Inhibition Profiles

No studies detailing the phosphodiesterase (PDE) inhibition profile of this compound have been published. The development of PDE inhibitors has explored various heterocyclic scaffolds, including pyrazolopyridines, but specific data for the requested pyridinol derivative is absent from the current body of scientific literature nih.gov.

Ubiquitin-Specific Protease (USP) Inhibition

The potential for this compound to act as an inhibitor of ubiquitin-specific proteases (USPs) has not been reported in the available literature. Research into USP inhibitors has identified various chemical scaffolds, such as benzoxadiazole and pyrrolo-phenylamidine derivatives, but has not included the this compound structure nih.govnih.govmdpi.commdpi.com.

Methyltransferase Inhibition (e.g., Nuclear Receptor Binding SET Domain Protein 2 (NSD2))

There is no published research on the activity of this compound as an inhibitor of the methyltransferase NSD2. While other pyridine-containing compounds, such as certain pyridinylmethyl aminopurines, are being investigated for NSD2 degradation, these are structurally distinct from the subject of this article google.com. The current focus of NSD2 inhibitor development is on other novel chemical entities nih.govnih.govnih.govnih.gov.

Receptor Binding and Functional Activity Assays

No data from receptor binding assays or functional activity assays for this compound or its analogues could be retrieved from the scientific literature. Therefore, its profile of interaction with any specific biological receptors remains uncharacterized.

Research on this compound and Its Biological Activity Remains Undisclosed

Initial investigations into the biological and biochemical properties of the chemical compound this compound and its analogues have yet to yield publicly available data. Comprehensive searches of scientific literature and databases have not revealed any studies detailing its interactions with key biological targets, including dopamine (B1211576) and serotonin (B10506) receptors, or its effects on major cellular pathways.

There is currently no available information regarding the agonistic or antagonistic activity of this compound at dopamine receptors. Similarly, its potential to act as an agonist or antagonist at serotonin receptors has not been documented in the accessible scientific literature.

Furthermore, the influence of this compound on cellular pathway modulation and its resulting phenotypic effects remain uncharacterized. There are no published research findings on its capacity to modulate the DNA damage response (DDR), abrogate cell cycle checkpoints, or block Interleukin-6 (IL-6) signaling. Consequently, the effects of this compound on cellular proliferation and viability in preclinical models have not been reported.

The absence of research data prevents a detailed analysis and discussion of the biological and biochemical investigations outlined for this compound and its analogues. Further research and publication of findings are necessary to elucidate the pharmacological profile of this compound.

Cellular Pathway Modulation and Phenotypic Effects

Synthetic Lethality Interactions in Cancer Research

Synthetic lethality is a therapeutic strategy in cancer research that targets vulnerabilities specific to tumor cells. nih.govnih.govresearchgate.net This approach is based on the principle that while the loss of function in a single gene is non-lethal, the simultaneous loss of function in two or more specific genes leads to cell death. nih.gov In the context of oncology, if a cancer cell has a mutation that inactivates a key gene (e.g., a tumor suppressor), it becomes reliant on a partner gene to survive. By inhibiting this partner gene with a targeted therapy, the cancer cell can be selectively killed, while normal cells, which possess a functional copy of the first gene, remain unharmed. researchgate.netaacr.org

The investigation of this compound in this area would focus on its potential to inhibit a target that is synthetically lethal with a common cancer-associated mutation. A prominent example of this strategy is the use of Poly (ADP-ribose) polymerase (PARP) inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes. aacr.orgacs.org

Research into the synthetic lethal interactions of this compound would involve high-throughput screening against various cancer cell lines with well-defined genetic backgrounds. The goal is to identify specific mutations that render cancer cells highly sensitive to the compound. For instance, studies might explore its efficacy in cell lines deficient in DNA damage response (DDR) pathways, such as those with mutations in ATM or ATR genes, to uncover novel synthetic lethal pairs. nih.govnih.gov Identifying such interactions is a critical step in developing targeted cancer therapies with potentially higher efficacy and lower toxicity. nih.gov

Preclinical In Vivo Biological Efficacy (Animal Models)

Xenograft models are a cornerstone of preclinical cancer research, used to evaluate the efficacy of potential anticancer agents in a living organism. nih.govresearchgate.netdoi.or.kr These models typically involve transplanting human tumor cells into immunodeficient mice. nih.gov The subsequent growth of these cells forms a tumor, allowing researchers to assess the antitumor activity of compounds like this compound. nih.govaacrjournals.org

The primary endpoint in such studies is the inhibition of tumor growth. nih.gov Following tumor establishment, animals are randomized into control and treatment groups. The treatment group receives the investigational compound, and tumor volumes are measured regularly over time. The efficacy of this compound would be quantified by comparing the rate of tumor growth in the treated group to the vehicle-treated control group. Key metrics derived from these studies include Tumor Growth Inhibition (TGI) and Log₁₀ Cell Kill (LCK). nih.gov

Below is an illustrative data table representing potential outcomes from a xenograft study assessing the activity of this compound against a human colorectal cancer cell line (e.g., HCT116) in mice.

| Treatment Group | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |

|---|---|---|---|

| Vehicle Control | 1500 | - | - |

| This compound (Low Dose) | 825 | 45% | <0.05 |

| This compound (High Dose) | 450 | 70% | <0.01 |

| Positive Control (Standard Chemotherapy) | 375 | 75% | <0.01 |

Bioavailability and distribution are critical pharmacokinetic parameters evaluated during preclinical development to understand how a drug is absorbed and where it goes in the body. medwinpublishers.comresearchgate.net Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. researchgate.net Animal models, such as rats or dogs, are essential for these studies. medwinpublishers.comresearchgate.netijrpc.com

To determine the oral bioavailability of this compound, a two-part study is typically conducted. One group of animals receives the compound intravenously (IV) to ensure 100% of it enters circulation, while another group receives it orally. Blood samples are collected at multiple time points, and the concentration of the compound in the plasma is measured. The Area Under the Curve (AUC) from the plasma concentration-time plot is then used to calculate bioavailability. researchgate.net

Distribution studies investigate how the compound partitions into various tissues and organs. This helps to determine if the drug reaches its intended target (the tumor) at therapeutic concentrations and provides insight into potential off-target accumulation.

The following table illustrates typical pharmacokinetic parameters that would be assessed for this compound in a preclinical rat model.

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

|---|---|---|

| Cₘₐₓ (ng/mL) | - | 1200 |

| Tₘₐₓ (h) | - | 1.5 |

| AUC₀₋ₜ (ng·h/mL) | 4500 | 2700 |

| Half-life (t½) (h) | 3.5 | 3.8 |

| Bioavailability (F%) | 60% |

In Vitro Metabolic Stability Profiling (Non-Human Microsomes)

In vitro metabolic stability assays are crucial early-stage experiments in drug discovery designed to predict how a compound will be metabolized in vivo. nuvisan.combioivt.comfrontagelab.com These assays typically use liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). bioivt.comfrontagelab.comcreative-bioarray.com By incubating a compound like this compound with liver microsomes from different preclinical species (e.g., mouse, rat, dog, monkey), researchers can estimate its rate of metabolic clearance. nuvisan.comcreative-bioarray.com

The experiment involves incubating the compound with microsomes and necessary cofactors (like NADPH) and measuring the decrease in the parent compound's concentration over time. nih.gov The results are used to calculate key parameters such as the metabolic half-life (t½) and the intrinsic clearance (CLᵢₙₜ). nuvisan.combioivt.com A compound with high metabolic stability (long half-life, low clearance) is generally more likely to have favorable pharmacokinetic properties, such as higher bioavailability and a longer duration of action. Comparing data across species helps in selecting the most appropriate animal model for further toxicological and efficacy studies. bioivt.com

An illustrative data table summarizing the metabolic stability of this compound in liver microsomes from various species is presented below.

| Species | Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) | Predicted Metabolic Stability |

|---|---|---|---|

| Mouse | 15 | 92.4 | Low |

| Rat | 45 | 30.8 | Moderate |

| Dog | 70 | 19.8 | High |

| Monkey | 62 | 22.3 | High |

Advanced Analytical and Spectroscopic Characterization Techniques for Research Applications

Chromatographic Methodologies for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating 6-Methyl-2-propoxypyridin-3-ol from impurities and other components in a mixture. The choice of method depends on the specific requirements of the analysis, such as the desired resolution, speed, and scale.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method is commonly developed for the analysis of related pharmaceutical compounds. nih.gov This typically involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase.

For instance, a typical HPLC method for a related propoxyphenyl derivative might use a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile in an isocratic elution mode. nih.gov Detection is often performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. nih.gov Method validation would demonstrate linearity, precision, and accuracy for the quantification of the main compound and its related substances. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of a Propoxyphenyl Compound

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | 20 mM Ammonium Acetate (pH 4.0) : Acetonitrile (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. For the analysis of pyridine (B92270) derivatives, UPLC systems can provide superior separation efficiency. A chromatographic system used for analyzing pyridine-based stationary phases included an Acquity UPLC system capable of operating at pressures up to 414 bar. researchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. ijarsct.co.in SFC is particularly well-suited for the separation of pyridine derivatives due to the favorable interactions between the basic analytes and the weakly acidic CO2 mobile phase. google.comgoogle.com This technique offers advantages such as high speed, reduced solvent consumption, and unique selectivity. ijarsct.co.in

The mobile phase in SFC often includes an organic modifier, such as methanol, to enhance the elution strength. researchgate.net The separation of pyridine derivatives can be optimized by adjusting parameters like pressure, temperature, and the composition of the mobile phase. google.comgoogle.com Stationary phases specifically designed for SFC, such as those based on poly(vinylpyridine) polymers, have shown to be highly retentive and provide good peak shapes for basic compounds. researchgate.net

Table 2: Typical SFC System Configuration

| Component | Specification |

| Chromatograph | Acquity UPC² System |

| Mobile Phase | Supercritical CO₂ with Methanol as co-solvent |

| Column | Various, including pyridine-based stationary phases |

| Outlet Pressure | 15 MPa |

| Column Temperature | 25 °C |

| Detector | Photodiode Array (PDA) Detector |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov This method is invaluable for the definitive identification and quantification of compounds in complex matrices, even at very low concentrations. nih.govmdpi.com

In a typical LC-MS/MS workflow, the analyte is first separated by HPLC or UPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound would be selected and fragmented to produce characteristic product ions. frontiersin.org This transition is then monitored for highly specific quantification. The development of an LC-MS/MS method involves optimizing both the chromatographic conditions to achieve good separation and the mass spectrometric parameters to maximize sensitivity. nih.gov

The structural elucidation of unknown impurities or degradation products can also be achieved by analyzing their fragmentation patterns in the MS/MS spectra. nih.govresearchgate.net

Column Chromatography

Column chromatography is a fundamental preparative technique used for the purification of chemical compounds. googleapis.com In the synthesis of this compound or related analogues, column chromatography would be employed to isolate the target compound from starting materials, by-products, and other impurities. googleapis.com The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and the eluting solvent system is critical for achieving effective separation. A typical mobile phase might be a mixture of a non-polar solvent like petroleum ether and a more polar solvent such as ethyl acetate. googleapis.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous determination of the chemical structure of this compound. Each technique provides a unique piece of the structural puzzle.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the methyl and propoxy groups, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching vibrations. oatext.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule. thermofisher.com

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals would be expected for the methyl protons, the three sets of protons in the propoxy group, the aromatic protons on the pyridine ring, and the hydroxyl proton. nih.govresearchgate.net The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals are used to piece together the structure. youtube.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give a distinct signal. youtube.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, which helps to confirm the molecular formula. youtube.com The fragmentation pattern can provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy Proton NMR (¹H NMR) identifies the number and type of hydrogen atoms in a molecule. For this compound, the spectrum would reveal distinct signals for the methyl, propoxy, and pyridine ring protons. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. For instance, the hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary significantly. msu.edu The protons of the propoxy group would appear as a triplet (for the terminal CH₃), a sextet (for the middle CH₂), and another triplet (for the OCH₂), while the methyl group on the pyridine ring would be a singlet.

Predicted ¹H NMR Data for this compound Note: This table is based on predicted values derived from known chemical shift ranges for similar functional groups and pyridine structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Pyridine Ring-H | 7.0 - 7.8 | Doublet | 1H |

| Pyridine Ring-H | 6.5 - 7.2 | Doublet | 1H |

| Hydroxyl (-OH) | 4.5 - 9.0 | Broad Singlet | 1H |

| Propoxy (-OCH₂) | 3.9 - 4.3 | Triplet | 2H |

| Pyridine-Methyl (-CH₃) | 2.2 - 2.6 | Singlet | 3H |

| Propoxy (-CH₂CH₃) | 1.6 - 1.9 | Sextet | 2H |

| Propoxy (-CH₃) | 0.9 - 1.1 | Triplet | 3H |

¹³C NMR Spectroscopy Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. magritek.com The carbon atoms of the pyridine ring would resonate at lower field (higher ppm) due to their aromaticity and the influence of the nitrogen and oxygen substituents.

Predicted ¹³C NMR Data for this compound Note: This table is based on predicted values.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N (Pyridine Ring) | 155 - 165 |

| C-OH (Pyridine Ring) | 140 - 150 |

| C-O (Pyridine Ring) | 135 - 145 |

| C-H (Pyridine Ring) | 110 - 130 |

| C-C (Pyridine Ring) | 105 - 120 |

| C-CH₃ (Pyridine Ring) | 145 - 155 |

| Propoxy (-OCH₂) | 65 - 75 |

| Pyridine-Methyl (-CH₃) | 15 - 25 |

| Propoxy (-CH₂CH₃) | 20 - 30 |

| Propoxy (-CH₃) | 10 - 15 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl, ether, and aromatic functionalities.

Key expected vibrations include a broad O-H stretching band for the hydroxyl group, C-H stretching for both the aromatic ring and the aliphatic propoxy and methyl groups, C-O stretching for the ether linkage and the hydroxyl group, and C=C and C=N stretching vibrations characteristic of the pyridine ring. scifiniti.com

Predicted FTIR Data for this compound Note: This table presents expected wavenumber ranges for the compound's functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic (Pyridine) | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (Propoxy, Methyl) | 2850 - 3000 | Strong |

| C=N, C=C Stretch | Pyridine Ring | 1450 - 1650 | Medium-Strong |

| C-O Stretch | Ether, Phenolic | 1200 - 1300 | Strong |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It detects vibrations that cause a change in the polarizability of a molecule. FT-Raman is particularly sensitive to non-polar and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the pyridine ring's symmetric "breathing" modes. oatext.com Aliphatic C-H bonds and C-C backbone stretches would also be visible. scifiniti.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). Substituted pyridines typically exhibit π → π* transitions. The presence of the hydroxyl and propoxy groups as auxochromes on the pyridine chromophore would be expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift).

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge (m/z) ratio.

For this compound (C₉H₁₃NO₂), high-resolution mass spectrometry would confirm its molecular formula by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule's mass. Furthermore, the fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule might include the loss of the propoxy group or cleavage of the propyl chain. These fragmentation patterns are crucial for confirming the identity of the compound and for distinguishing it from its isomers. While no specific metabolite profiling studies for this compound are publicly available, mass spectrometry is the primary technique used in such research to identify and quantify metabolic products in biological samples. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Derivatization Strategies

The functional groups of 6-Methyl-2-propoxypyridin-3-ol, namely the hydroxyl and propoxy groups on the pyridine (B92270) ring, offer multiple sites for chemical modification. Future research will likely focus on creating a library of derivatives to explore structure-activity relationships (SAR).

The hydroxyl group is a prime target for derivatization. Strategies may include:

Etherification and Esterification: Converting the hydroxyl group to various ethers and esters can modulate the compound's lipophilicity, solubility, and metabolic stability.

Sulfonylation: Reaction with sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, can introduce sulfonate esters, a common moiety in pharmacologically active compounds. nih.gov

Glycosylation: The attachment of sugar moieties could enhance bioavailability and alter targeting capabilities.

The pyridine ring itself also presents opportunities for derivatization:

C-H Activation/Functionalization: Modern synthetic methods could enable the introduction of new substituents at other positions on the pyridine ring, further diversifying the chemical space.

N-Oxidation: Conversion to the corresponding pyridine N-oxide can alter the electronic properties of the ring and provide a handle for further transformations, such as C3-hydroxylation. acs.org

A key derivatization strategy would involve the amino group, which can be introduced at various positions. For instance, the synthesis of amino-derivatives, such as 4-[6-(2-Methyl-6-propoxy-pyridin-3-ylamino)-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester, has been explored in patent literature. epo.org This highlights the potential for creating more complex molecules with therapeutic potential.

Table 1: Potential Derivatization Strategies for this compound

| Functional Group | Derivatization Reaction | Potential Outcome |

| Hydroxyl | Etherification, Esterification | Modified lipophilicity and solubility |

| Hydroxyl | Sulfonylation | Introduction of sulfonate esters |

| Hydroxyl | Glycosylation | Enhanced bioavailability |

| Pyridine Ring | C-H Functionalization | Introduction of diverse substituents |

| Pyridine Ring | N-Oxidation | Altered electronic properties |

| --- | Introduction of Amino Group | Creation of complex therapeutic molecules |

Exploration of New Therapeutic Targets and Biological Pathways

The pyridine scaffold is present in numerous approved drugs, indicating its versatility in interacting with a wide range of biological targets. jchemrev.com For this compound, the exploration of new therapeutic targets is a critical area for future research.

A significant lead comes from patent literature, which discloses a derivative of this compound in the context of diabetes treatment . epo.org Specifically, the compound 4-[6-(2-Methyl-6-propoxy-pyridin-3-ylamino)-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester is mentioned. epo.org This suggests that derivatives of this compound may act as modulators of pathways relevant to metabolic diseases. Future research should investigate the potential of this compound and its analogs as agonists or inhibitors of targets such as dipeptidyl peptidase-IV (DPP-IV) or G-protein coupled receptor 119 (GPR119), which are implicated in glucose homeostasis. google.comgoogle.com.pg

Beyond diabetes, the broader class of substituted pyridines has shown efficacy in a multitude of therapeutic areas:

Oncology: Pyridine derivatives are known to target various kinases, such as SHP2 and PIM1, which are involved in cancer cell proliferation and survival. nih.govnih.gov The potential of this compound derivatives as anticancer agents warrants investigation.

Neurological Disorders: Substituted pyridines have been explored for their activity as anticonvulsants and antidepressants, often by modulating ion channels or neurotransmitter receptors. jchemrev.com

Infectious Diseases: The pyridine core is found in drugs targeting a range of pathogens.

Future research should employ high-throughput screening of this compound and its derivatives against a panel of biological targets to uncover novel therapeutic applications.

Integration of Advanced Computational Approaches for Drug Discovery

Computational chemistry offers powerful tools to accelerate the drug discovery process for compounds like this compound. numberanalytics.com The integration of these methods can guide the synthesis of new derivatives and predict their biological activity.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed for a series of this compound derivatives to correlate their structural features with their biological activity. This can help in designing more potent and selective compounds. jchemlett.comjchemlett.com

Molecular Docking: Docking studies can predict the binding modes of this compound derivatives to the active sites of therapeutic targets, such as those identified in the diabetes and cancer research. researchgate.netresearchgate.net This can help in understanding the mechanism of action and in optimizing the lead compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complexes, helping to assess their stability and to refine the binding models. researchgate.net

Pharmacokinetic and Toxicity (ADMET) Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives, allowing for the early identification of candidates with favorable drug-like properties. researchgate.net

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising derivatives of this compound, thereby saving time and resources.

Collaborative Research Initiatives in Pyridine Chemistry

The advancement of research on specific molecules like this compound can be significantly enhanced through collaborative efforts. The field of heterocyclic chemistry benefits from interdisciplinary collaborations between academia and industry. numberanalytics.comnumberanalytics.com

Future progress will likely be driven by:

Academic-Industry Partnerships: Collaborations between university research groups and pharmaceutical companies can bridge the gap between basic research and clinical development. yorku.ca Such partnerships can provide access to specialized screening platforms and expertise in drug development.

Interdisciplinary Consortia: Networks of researchers from different fields, such as synthetic chemistry, pharmacology, and computational biology, can tackle the multifaceted challenges of drug discovery. europa.eu

Open Science Initiatives: Sharing data and research findings on platforms dedicated to heterocyclic chemistry can foster a more collaborative research environment and accelerate the pace of discovery.

Establishing collaborative initiatives focused on under-explored pyridine derivatives, including this compound, will be crucial for unlocking their full therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.